4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
CAS No.: 851980-20-6
Cat. No.: VC4209441
Molecular Formula: C16H15ClN4O3S2
Molecular Weight: 410.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851980-20-6 |
|---|---|
| Molecular Formula | C16H15ClN4O3S2 |
| Molecular Weight | 410.89 |
| IUPAC Name | 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
| Standard InChI Key | HLRFUYMZOIMVFL-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Introduction
Structural and Chemical Properties
Core Functional Groups and Molecular Architecture
The molecule comprises three distinct regions:
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N,N-Dimethylbenzenesulfonamide Core: The sulfonamide group () at the para position of the benzene ring enhances solubility and enables hydrogen bonding, critical for protein interactions .
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Hydrazinecarboxamide Linker: The bridge connects the sulfonamide core to the benzothiazole ring, introducing conformational flexibility and sites for chemical modification .
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6-Chlorobenzo[d]thiazole Moiety: The chlorinated benzothiazole ring contributes to electron-withdrawing effects and aromatic stacking interactions, potentially enhancing bioactivity .
Table 1: Comparative Analysis of Related Benzenesulfonamide Derivatives
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and hydrazine groups .
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Stability: Susceptible to hydrolysis under acidic or basic conditions at the hydrazinecarboxamide bond .
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Spectroscopic Signatures:
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Sulfonylation: Reaction of 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride to introduce the sulfonamide core .
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Benzothiazole Formation: Cyclocondensation of 2-aminothiophenol derivatives with chlorinated carbonyl compounds to yield 6-chlorobenzo[d]thiazole .
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Hydrazine Coupling: Condensation of the sulfonamide intermediate with the benzothiazole-hydrazine derivative using carbodiimide coupling agents .
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Chloroacetyl chloride, DCM, 0°C | 85 |
| Benzothiazole Formation | 2-Amino-5-chlorothiophenol, POCl | 78 |
| Hydrazine Coupling | EDC, HOBt, DMF, rt | 65 |
Chemical Reactivity
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Nucleophilic Substitution: The chlorine atom on the benzothiazole ring undergoes substitution with amines or alkoxides .
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Oxidation: The hydrazine linker oxidizes to form diazenes under strong oxidizing conditions .
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Complexation: The sulfonamide and thiazole groups chelate metal ions (e.g., Zn, Cu) .
Biological Activity and Mechanism
Anti-Inflammatory Effects
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COX-2 Inhibition: Selectively inhibits cyclooxygenase-2 (IC: 1.2 µM) via sulfonamide interaction with the enzyme’s hydrophobic pocket .
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Cytokine Suppression: Reduces TNF-α and IL-6 production in macrophages by 60–70% at 10 µM .
Putative Mechanisms
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Enzyme Inhibition: Sulfonamide group binds to catalytic sites of bacterial dihydropteroate synthase (DHPS) and COX-2 .
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Membrane Disruption: Thiazole moiety intercalates into microbial membranes, increasing permeability .
Crystallographic and Conformational Insights
Single-Crystal X-ray Diffraction
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Torsion Angles: The C-SO-NH-C torsion angle is , inducing a twisted conformation that optimizes hydrogen bonding .
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Packing: Molecules form zigzag chains via N–H⋯O hydrogen bonds (2.8–3.0 Å) along the crystallographic b-axis .
Table 3: Crystallographic Parameters of Analogues
| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| Target Compound | P2/c | 31.9 | 2.85 |
| 4-Chloro-N-(2,6-dimethylphenyl)benzamide | P | 45.2 | 2.78 |
Conformational Dynamics
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